molecular formula C21H18N4O2S B2787476 N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 443671-40-7

N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No.: B2787476
CAS No.: 443671-40-7
M. Wt: 390.46
InChI Key: NTTMMBCIHDMBBL-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a thiophene ring and substituted with a benzamide group at the 4-position.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-2-4-15(5-3-14)12-22-20(26)17-8-6-16(7-9-17)13-25-21(27)19-18(23-24-25)10-11-28-19/h2-11H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTMMBCIHDMBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The presence of a thieno[3,2-d][1,2,3]triazin moiety suggests potential interactions with biological targets relevant to cancer and viral infections.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Viral Replication : Similar derivatives have shown antiviral activity by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication through deaminase-independent pathways .
  • Anticancer Activity : Compounds in the benzamide class have been studied for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of related compounds:

Compound Target Activity IC₅₀ (µM) Mechanism
IMB-0523HBVAntiviral1.99Increases A3G levels
Compound AFarnesyltransferaseAnticancer0.5Enzyme inhibition
Compound BHIV-1Antiviral0.8A3G-mediated inhibition

Case Studies

Several case studies illustrate the compound's potential applications:

  • Anti-HBV Activity : In vitro studies demonstrated that derivatives similar to this compound effectively inhibited HBV replication in HepG2 cells. The compound showed an IC₅₀ value of 1.99 µM against wild-type HBV and was also effective against drug-resistant strains .
  • Anticancer Efficacy : In a preclinical model using human cancer cell lines, compounds from the same class exhibited significant cytotoxicity with IC₅₀ values ranging from 0.5 to 5 µM. These compounds acted by inhibiting critical signaling pathways involved in cell survival and proliferation .

Research Findings

Recent studies have focused on optimizing the synthesis and improving the efficacy of this class of compounds:

  • Synthesis Improvements : Novel synthetic routes have been developed to enhance yield and purity while minimizing side products. These methods involve multi-step reactions under controlled conditions to ensure high-quality outputs.
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate favorable profiles for some derivatives, with acceptable toxicity levels observed in animal models. Further studies are required to fully characterize the safety profiles before clinical trials can be initiated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-d][1,2,3]triazin-4(3H)-one core distinguishes the target compound from analogs with benzo- or pyrrolo-fused triazinones:

  • Benzo[1,2,3]triazin-4(3H)-one derivatives (): These compounds, such as N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides, feature a benzene ring fused to the triazinone.
  • Pyrrolo[1,2-d][1,2,4]triazin-3(4H)-one derivatives (): The pyrrolo ring introduces a five-membered nitrogen-containing system, which could enhance hydrogen-bonding capacity but increase ring strain compared to the six-membered thieno system.
  • Thiadiazolo[2,3-c][1,2,4]triazin-7-one (): This sulfur-containing core shares electronic similarities with the thieno system but includes a thiadiazole ring, which may confer distinct solubility and metabolic profiles.

Substituent Analysis

Compound Class Core Structure Key Substituents Synthetic Highlights
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one 4-Methylbenzyl, benzamide [Not detailed]
Benzo[1,2,3]triazin-4-ones Benzo[1,2,3]triazin-4-one Butanamide, N-alkyl/phenyl groups Isatin oxidation, diazotization
Pyrrolo[1,2-d]triazin-3-ones Pyrrolo[1,2-d][1,2,4]triazin-3-one 4-Arylphenethyl acetamide HATU-mediated coupling (40% yield)
Quinazoline derivatives Quinazoline-2,4-dione 3-Methoxypropyl, 4-isopropylbenzyl Multi-step coupling with HATU
  • Benzamide vs.
  • 4-Methylbenzyl vs.

Q & A

Q. What are the key synthetic routes for N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thienotriazinone core and subsequent coupling with the benzamide moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI or HOBt under anhydrous conditions (e.g., DCM or DMF) to minimize hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile or THF) improve reaction homogeneity, while temperature control (40–60°C) prevents side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Core activationEDCI, HOBt, DMF, 25°C7896%
Benzamide coupling4-methylbenzylamine, DCM, reflux6592%

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, thienotriazinone carbonyl at δ 170–175 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Variability in assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and cell lines (e.g., HEK293 for kinase assays) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

  • Glide docking (Schrödinger Suite) : Employ XP (extra precision) mode to model hydrophobic enclosure and hydrogen-bond networks .
  • MD simulations (AMBER/CHARMM) : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å) .
  • Free-energy calculations (MM/GBSA) : Estimate binding energies (ΔG) with <1.5 kcal/mol error compared to experimental data .

Q. Example Docking Parameters :

ParameterValue
Grid box size20 ų
Ligand sampling50 poses
Scoring functionGlide XP

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance metabolic stability .
  • Bioisosteric replacement : Replace the thienotriazinone core with quinazolinone analogs to improve solubility (logP reduction by 0.5–1.0) .
  • In vitro ADME profiling : Assess hepatic microsomal stability (t₁/₂ > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .

Q. What are the critical considerations for designing in vivo studies with this compound?

  • Dosage formulation : Use PEG-400/saline (70:30) for solubility (>10 mg/mL) and oral bioavailability (F > 30%) .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC (area under the curve) in rodent models (e.g., Sprague-Dawley rats) .
  • Toxicity screening : Conduct hERG inhibition assays (IC₅₀ > 10 µM) and acute toxicity (LD₅₀ > 500 mg/kg) .

Methodological Best Practices

Q. How should researchers troubleshoot low yields during scale-up synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., nitration) to improve heat dissipation .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What analytical techniques are recommended for detecting degradation products?

  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) followed by LC-MS/MS to identify oxidation/hydrolysis products .
  • Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to map degradation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological targets (e.g., kinase vs. protease inhibition)?

  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .
  • Cellular context : Validate target engagement in disease-relevant models (e.g., patient-derived cancer cells) .

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